
6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The IUPAC name for this compound is 6-methoxy-1-indanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is 1S/C11H12O3/c1-14-8-4-2-7-3-5-9 (11 (12)13)10 (7)6-8/h2,4,6,9H,3,5H2,1H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is a powder at room temperature . It has a melting point of 109-111 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Synthesis of Antitumor Agents: A novel method for the synthesis of antitumor agents using a framework similar to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid has been developed. This involves the formation of cyclic alkenyl ethers, important in isochromene natural products, with a Pd(II) catalyst (Mondal, Nogami, Asao, & Yamamoto, 2003).
- Efficient Synthesis of Ligands: Substituted indenes, including structures similar to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid, are used in Suzuki−Miyaura, Negishi, and Murahashi protocols for synthesizing aryl-substituted indenes, crucial for further synthesis of ansa-metallocenes (Izmer et al., 2006).
- Fluorescent Labeling Reagent: 6-Methoxy-4-quinolone, derived from a compound related to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid, shows strong fluorescence in a wide pH range, making it a potential fluorescent labeling reagent (Hirano et al., 2004).
Materials Science and Catalysis
- Catalytic Activity in Organic Synthesis: Copper(II) complexes derived from compounds related to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid are used as catalysts in the addition of terminal alkynes to imines, demonstrating their utility in organic synthesis (Drabina et al., 2010).
- Corrosion Inhibition: Derivatives of indanones, similar to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid, have shown potential as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness is attributed to the adsorption of inhibitor molecules on the metal surface (Saady et al., 2018).
Photophysics and Photochemistry
- Photoremovable Protecting Group: The 2,5-dimethylphenacyl (DMP) esters, related to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid, are studied as photoremovable protecting groups for carboxylic acids. This has implications in organic synthesis and biochemistry (Zabadal et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities involves different biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could be diverse depending on the specific target and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures might affect its stability.
Propriétés
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-8-5-7-3-2-4-9(7)10(6-8)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMZWGVASHOBNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2)C(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate](/img/structure/B2358556.png)
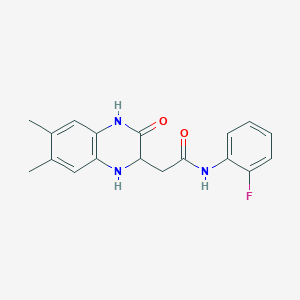
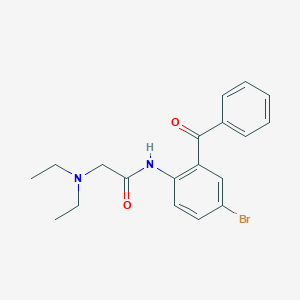
![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide](/img/structure/B2358561.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2358564.png)
![tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate](/img/structure/B2358565.png)
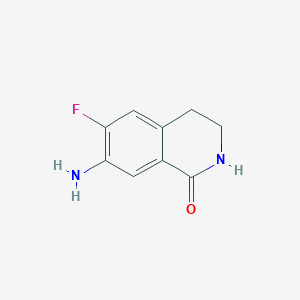
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2358568.png)
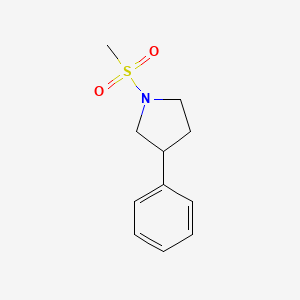

![2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2358573.png)

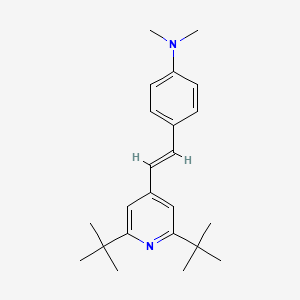
![4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2358577.png)